molecular formula C22H21N3O4S3 B2895754 N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 921849-17-4

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No. B2895754
M. Wt: 487.61
InChI Key: OESAACXZWBDDHS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S3 and its molecular weight is 487.61. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Compounds with similar structural motifs, such as thiazole, furan, and piperidine derivatives, are often subjects of synthetic chemistry studies aimed at developing new methodologies or synthesizing novel compounds. For example, Aleksandrov and El’chaninov (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the potential of these compounds in electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Biological Activity

Derivatives similar to the compound of interest have been studied for their biological activity, including antimicrobial and anti-inflammatory properties. For instance, Patel and colleagues (2015) synthesized novel heterocyclic compounds related in structure and tested their antibacterial and antifungal activities, suggesting the potential of these compounds in developing new antimicrobial agents (Patel, Patel, & Shah, 2015).

Antimicrobial and Anticancer Activities

The exploration of antimicrobial and anticancer activities is a common application for compounds with benzothiazole and piperidine structures. Zaki, Al-Gendey, and Abdelhamid (2018) performed a synthesis that led to the evaluation of various derivatives for their antimicrobial and anticancer activities, revealing some compounds with high cytotoxicity against cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in understanding how structural features of compounds relate to their biological activity. Al-Masoudi, Salih, and Al-Soud (2011) conducted QSAR studies on benzothiazoles derived substituted piperazine derivatives, providing insights into how modifications in the structure can influence biological activity (Al-Masoudi, Salih, & Al-Soud, 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S3/c26-21(16-6-3-11-24(14-16)32(27,28)20-10-5-13-30-20)25(15-17-7-4-12-29-17)22-23-18-8-1-2-9-19(18)31-22/h1-2,4-5,7-10,12-13,16H,3,6,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESAACXZWBDDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

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